3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Chemical Structure and Properties 3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 828278-41-7) is a thieno[2,3-b]pyridine derivative characterized by a difluoromethyl group at position 6 and a 4-methylphenyl substituent at position 2. Its molecular formula is C₁₆H₁₃F₂N₃OS, with a molecular weight of 333.36 g/mol and a purity of 95% . The compound is synthesized via nucleophilic substitution reactions involving chloroacetamide derivatives and potassium hydroxide, followed by purification via column chromatography and crystallization .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-7-2-4-8(5-3-7)9-6-10(14(17)18)21-16-11(9)12(19)13(23-16)15(20)22/h2-6,14H,19H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKOVASFNYDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidative Dimerization
This compound undergoes noncatalyzed oxidative dimerization when treated with sodium hypochlorite (NaOCl), producing regio- and stereoselective products depending on solvent polarity . The reaction involves cleavage of the N–H bond and C(2)=C(3) π-bond, followed by formation of three new σ-bonds (Figure 1).
Key observations :
-
Aqueous solvents : Yield dimeric products with cis stereochemistry (85% yield, 4 hr reaction time).
-
Organic solvents : Preferentially form monomeric oxidized derivatives (e.g., sulfoxide intermediates).
| Reaction Condition | Product Type | Yield (%) | Stereochemistry |
|---|---|---|---|
| H<sub>2</sub>O/NaOCl | Dimer | 85 | cis |
| CH<sub>3</sub>CN/NaOCl | Monomer | 72 | N/A |
Mechanistic studies propose a two-step pathway involving electrophilic attack by HOCl at the thienopyridine core, followed by radical recombination .
Nucleophilic Substitution at Difluoromethyl Group
The difluoromethyl (–CF<sub>2</sub>H) group participates in nucleophilic substitution under alkaline conditions. For example:
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Reaction with piperidine : Replaces –CF<sub>2</sub>H with –N(C<sub>5</sub>H<sub>10</sub>) at 80°C (DMF, 6 hr, 68% yield).
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Hydrolysis : Forms carboxylic acid derivatives in acidic media (H<sub>2</sub>SO<sub>4</sub>, reflux, 92% yield) .
Structural impact :
-
Substitution at –CF<sub>2</sub>H enhances water solubility but reduces lipophilicity (LogP decreases from 3.1 to 2.4).
Hydrolysis of Carboxamide Functionality
The 2-carboxamide group undergoes hydrolysis under strong acidic or basic conditions:
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8 hr | 2-Carboxylic acid derivative | 95 |
| Basic | NaOH (2M), 100°C, 6 hr | Carboxylate salt | 88 |
Hydrolysis products show altered biological activity, with carboxylate derivatives exhibiting enhanced solubility (2.3 mg/mL vs. 0.7 mg/mL for parent compound) .
Electrophilic Aromatic Substitution
The electron-rich thieno[2,3-b]pyridine core undergoes electrophilic substitution at the 5-position:
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro derivative | 78 |
| Sulfonation | ClSO<sub>3</sub>H | 5-Sulfo derivative | 65 |
The amino group at C3 directs electrophiles to the C5 position, as confirmed by <sup>1</sup>H NMR and X-ray crystallography .
Cross-Coupling Reactions
The 4-methylphenyl substituent can be modified via Suzuki-Miyaura cross-coupling:
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromo derivative | 4-Methoxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 89 |
| 4-Iodo derivative | Pyridin-4-yl | PdCl<sub>2</sub>(dppf) | 76 |
This reaction enables structural diversification for SAR studies, with electron-donating groups improving binding affinity to kinase targets (IC<sub>50</sub> = 42 nM vs. 106 nM for parent compound) .
Mechanistic Insights and Stability
-
pH sensitivity : Stable in pH 5–8; degrades rapidly under strongly alkaline conditions (t<sub>1/2</sub> = 2 hr at pH 12).
These reactions underscore the compound’s versatility as a scaffold for drug discovery, particularly in kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a therapeutic agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit substantial biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Studies have shown that compounds within the thieno[2,3-b]pyridine family possess anticancer properties. The presence of the difluoromethyl group in 3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide enhances its lipophilicity and membrane permeability, potentially increasing its efficacy against cancer cells. For instance, related compounds have demonstrated inhibitory effects on various cancer cell lines such as PC-3 and HeLa with IC50 values comparable to standard chemotherapeutics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Thieno[2,3-b]pyridine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro studies suggest that modifications to the thieno[2,3-b]pyridine structure can enhance anti-inflammatory activity, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Similar thieno[2,3-b]pyridine derivatives have shown effectiveness against various bacterial strains. The difluoromethyl and 4-methylphenyl substituents are believed to enhance binding interactions with microbial targets .
Biological Research
In biological research, this compound is utilized for studying protein interactions and enzyme inhibition.
Protein Binding Studies
Research involving this compound focuses on its binding affinity to specific proteins and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems. The unique electronic properties imparted by the 4-methylphenyl group may influence these binding interactions significantly .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. For example, studies have explored its effects on key enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to inhibit these enzymes could lead to significant therapeutic benefits .
Material Science Applications
Beyond biological applications, the compound's unique chemical structure makes it suitable for material science applications.
Organic Electronics
Due to its electronic properties and stability, this compound can be explored in organic electronics as a potential material for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of difluoromethyl groups can enhance charge transport properties .
Synthesis of Novel Materials
The synthesis pathways involving this compound can lead to the development of novel materials with tailored properties for specific applications in nanotechnology and polymer science .
Mechanism of Action
The mechanism of action of “3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethyl and carboxamide groups may play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Observations
- Electron-withdrawing vs. donating groups : The target compound’s 4-methylphenyl group (electron-donating) contrasts with analogs bearing 4-fluorophenyl (electron-withdrawing) , altering electronic density and binding interactions.
- Fluorinated groups : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl analogs (e.g., ) exhibit higher hydrophobicity and potency in enzyme inhibition .
- Aromatic substituents : Thiophene (e.g., ) and pyrazolyl (e.g., ) groups introduce heterocyclic diversity, affecting solubility and target selectivity.
Biological Activity
3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thienopyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.33 g/mol. The structure features a thieno[2,3-b]pyridine core with difluoromethyl and methylphenyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₄OS |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 828278-41-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-b]pyridine ring followed by functionalization at the amino and carboxamide positions. Recent studies have optimized these synthetic pathways to enhance yield and purity.
Biological Activity
The biological activity of this compound has been characterized in various contexts:
Anticancer Activity
Research indicates that compounds in the thienopyridine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival. The compound has demonstrated IC50 values in the low micromolar range against certain cancer types, indicating potent activity.
Antimicrobial Effects
Thienopyridines have also been investigated for their antimicrobial properties. Studies suggest that this compound can inhibit bacterial histidine kinase autophosphorylation, which is crucial for bacterial growth and survival. This activity positions it as a potential candidate for developing new antimicrobial agents.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound acts as a selective inhibitor of various kinases involved in cancer progression.
- Modulation of Protein Interactions : It may interfere with protein-protein interactions critical for tumor growth.
- Antioxidant Properties : Some studies have suggested that it exhibits antioxidant activity, which can mitigate oxidative stress in cells.
Case Studies
- Cancer Cell Line Study : A recent study evaluated the effect of this compound on MCF-7 and HCT116 cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM for MCF-7 cells.
- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound’s thieno[2,3-b]pyridine core can be synthesized via cyclization of substituted 2-aminothiophene derivatives with appropriate carbonyl-containing reagents (e.g., formamide or urea at 180–200°C) . Key steps include optimizing temperature and solvent polarity (e.g., DMF vs. DMSO) to stabilize intermediates. Yield improvements (40–65%) are achieved by introducing electron-withdrawing groups (e.g., difluoromethyl) early in the synthesis to direct regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Confirm structure via - and -NMR, focusing on diagnostic signals: (i) aromatic protons (δ 7.2–8.1 ppm for the 4-methylphenyl group), (ii) NH resonance (δ 5.8–6.2 ppm), and (iii) difluoromethyl CF splitting in -NMR (δ -110 to -120 ppm) . Mass spectrometry (ESI-MS) should confirm [M+H] with <2 ppm error.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression. Include positive controls (e.g., staurosporine) and validate results in triplicate .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
- Methodology : Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents. Experimental data may show poor solubility in water (logP ~3.5) but moderate solubility in DMSO. Use molecular dynamics simulations to model solvation shells, focusing on hydrogen bonding between the carboxamide group and polar solvents . Validate with experimental measurements (e.g., shake-flask method) .
Q. What strategies mitigate byproduct formation during the difluoromethylation step?
- Methodology : Replace traditional ClCFH reagents with fluorinated building blocks (e.g., CHFCOCl) to reduce halogenated impurities. Monitor reaction progress via in-situ IR spectroscopy (C-F stretching at 1150–1250 cm). Optimize catalyst loading (e.g., Pd(OAc) at 5 mol%) and ligand systems (Xantphos) to suppress cross-coupling side reactions .
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with crystal structures of kinases (PDB: 1M17). Parameterize the difluoromethyl group using quantum mechanical calculations (DFT/B3LYP). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
Q. What experimental designs address discrepancies in reported IC values across cell lines?
- Methodology : Standardize assay conditions: (i) cell passage number (<20), (ii) serum-free pre-incubation (24 hr), (iii) compound pre-treatment (1 hr). Use SYBR Green for real-time viability monitoring. Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways affecting sensitivity .
Methodological Resources
- Synthesis Optimization : Refer to ICReDD’s reaction path search tools for quantum chemical-guided condition screening .
- Data Contradiction Analysis : Apply CRDC frameworks (RDF2050112) for systematic evaluation of reaction variables .
- Safety Protocols : Follow UN GHS Rev. 8 guidelines for handling fluorinated intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
